molecular formula C10H12O2 B3048068 2-Hydroxy-1-(4-methylphenyl)propan-1-one CAS No. 15482-26-5

2-Hydroxy-1-(4-methylphenyl)propan-1-one

Cat. No.: B3048068
CAS No.: 15482-26-5
M. Wt: 164.2 g/mol
InChI Key: ZUGZGQZJVSELKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1-(4-methylphenyl)propan-1-one, also known as this compound, is an organic compound with the molecular formula C10H12O2. It is a derivative of propiophenone and is characterized by the presence of a hydroxy group and a methyl group attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(4-methylphenyl)propan-1-one can be achieved through several methods. One common method involves the reaction of 4-methylacetophenone with formaldehyde and a base, followed by hydrolysis. The reaction conditions typically include:

    Reagents: 4-methylacetophenone, formaldehyde, base (e.g., sodium hydroxide)

    Solvent: Water or ethanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), catalysts (FeCl3)

Major Products Formed

    Oxidation: 2-Oxo-1-(4-methylphenyl)propan-1-one

    Reduction: 2-Hydroxy-1-(4-methylphenyl)propan-1-ol

    Substitution: 2-Hydroxy-1-(4-nitrophenyl)propan-1-one, 2-Hydroxy-1-(4-chlorophenyl)propan-1-one

Scientific Research Applications

2-Hydroxy-1-(4-methylphenyl)propan-1-one is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers, resins, and coatings due to its photoinitiating properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-methylphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of a methyl group.

    2-Hydroxy-2-methylpropiophenone: Similar structure with an additional methyl group on the carbon adjacent to the hydroxy group.

    2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Similar structure with an additional hydroxyethoxy group.

Uniqueness

2-Hydroxy-1-(4-methylphenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxy and methyl groups provide a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

IUPAC Name

2-hydroxy-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGZGQZJVSELKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935072
Record name 2-Hydroxy-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15482-26-5
Record name 2-Hydroxy-1-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15482-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiophenone, 2-hydroxy-4'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015482265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-1-(4-methylphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-1-(4-methylphenyl)propan-1-one
Reactant of Route 3
2-Hydroxy-1-(4-methylphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-1-(4-methylphenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-1-(4-methylphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-1-(4-methylphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.